molecular formula C21H28N4O5S B3006106 tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate CAS No. 2305255-24-5

tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate

Cat. No.: B3006106
CAS No.: 2305255-24-5
M. Wt: 448.54
InChI Key: XNVPKFVAGXOKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate: is a versatile small molecule scaffold used in various scientific research applications. It is known for its complex structure and potential utility in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate involves multiple stepsThe final steps involve the addition of the tert-butyl carbamate group and the methanesulfonyl group under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity or receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-methanesulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[1-(2-methylsulfonyl-6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)22-15-10-12-25(13-11-15)17-14-18(24-19(23-17)31(4,27)28)29-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPKFVAGXOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)S(=O)(=O)C)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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